molecular formula C21H20ClN3O2S2 B2388844 N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-64-2

N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2388844
CAS No.: 941874-64-2
M. Wt: 445.98
InChI Key: FLSTWDINRYVMDF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring structure, such as thiamine (vitamin B1) and sulfathiazole.

    Benzyl Derivatives: Compounds containing a benzyl group, such as benzyl alcohol and benzyl chloride.

    Acetamide Derivatives: Compounds with an acetamide group, such as acetamide and N-phenylacetamide.

Uniqueness

N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-chlorobenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole moiety : Known for its diverse biological activities.
  • Acetamide group : Often associated with improved solubility and bioavailability.
  • Chlorobenzyl substituent : Enhances lipophilicity, potentially influencing biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Several studies have reported that compounds with similar thiazole structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
    • A study on related compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects .
  • Acetylcholinesterase Inhibition :
    • Compounds containing thiazole and coumarin cores have shown promising inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The inhibition of AChE can lead to increased acetylcholine levels, improving cognitive functions .
    • The synthesized thiazole derivatives exhibited varying degrees of AChE inhibition, with some compounds achieving IC50 values as low as 2.7 µM .
  • Antimicrobial Activity :
    • Similar thiazole-containing compounds have demonstrated antibacterial and antifungal properties. For example, derivatives have been evaluated for their efficacy against common pathogens, showing significant inhibitory effects .

Case Study 1: Anticancer Activity Assessment

In a study evaluating a series of thiazole derivatives, this compound was tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast and liver cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
N-(2-chlorobenzyl)-...MCF-7 (Breast Cancer)5.3Apoptosis induction
N-(2-chlorobenzyl)-...HepG2 (Liver Cancer)6.1Cell cycle arrest

Case Study 2: Acetylcholinesterase Inhibition

Another study focused on the AChE inhibitory potential of similar thiazole derivatives. The compound was found to effectively inhibit AChE activity, suggesting potential therapeutic applications in neurodegenerative disorders.

CompoundAChE Inhibition (%)IC50 (µM)
N-(2-chlorobenzyl)-...85% at 10 µM3.5
Control (Donepezil)90% at 10 µM1.0

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c1-14-6-8-16(9-7-14)24-20(27)13-29-21-25-17(12-28-21)10-19(26)23-11-15-4-2-3-5-18(15)22/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSTWDINRYVMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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